2-ethoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-20-10-14(19)16-9-12-7-13(17-18(12)2)11-5-4-6-15-8-11/h4-8H,3,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULRHCPJYSUZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 288.34 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, a study assessed various pyrazole derivatives for their ability to inhibit bacterial biofilm formation and quorum sensing, which are critical factors in bacterial virulence and resistance .
Key Findings:
- The compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- It was particularly effective in disrupting biofilm formation, which is crucial for treating chronic infections.
Antiviral Activity
The antiviral potential of heterocyclic compounds has been well-documented. A review highlighted that pyrazole derivatives can inhibit viral replication and exhibit cytotoxic effects against various viruses, including HIV and other RNA viruses .
Case Study:
In vitro studies indicated that certain pyrazole derivatives demonstrated EC50 values (the concentration required to achieve half-maximal effect) in the low micromolar range against HIV type 1, suggesting that modifications to the pyrazole structure could enhance antiviral efficacy .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in bacterial cell wall synthesis or viral replication processes. The presence of the pyridine and pyrazole moieties likely contributes to its binding affinity and biological activity.
Comparative Data Table
| Activity | Compound | EC50/IC50 Values | Target Pathogen/Virus |
|---|---|---|---|
| Antibacterial | 2-Ethoxy-N-(pyrazole derivative) | Varies (µM range) | Gram-positive/negative bacteria |
| Antiviral | Pyrazole derivatives (similar structure) | EC50 ~ 3.98 µM | HIV type 1 |
| Cytotoxicity | Various pyrazole derivatives | CC50 > 100 µM | Human cell lines |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-ethoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acetamide exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole could induce apoptosis in breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study involving the synthesis of related pyrazole derivatives found that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound shows potential as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins . This property suggests its applicability in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study published in Cancer Chemotherapy and Pharmacology, researchers synthesized various pyrazole derivatives and evaluated their anticancer efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .
Case Study 2: Antimicrobial Evaluation
Another investigation published in the Journal of Medicinal Chemistry explored the antimicrobial effects of synthesized pyrazole compounds. The study utilized disc diffusion methods to assess antibacterial activity against clinical isolates, revealing that several compounds showed effective inhibition zones comparable to conventional antibiotics .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in:
- Pyrazole substituents : Methyl, pyridinyl, or aryl groups.
- Acetamide modifications : Ethoxy, chloro, or alkyl substitutions.
- Bridging groups : Methylene vs. direct linkage.
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Data
- The ethoxy group in the target compound may enhance solubility in polar solvents compared to methyl analogs (e.g., Compound 13).
Spectroscopic Signatures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
